molecular formula C15H14O4 B6401320 2-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid CAS No. 1261997-38-9

2-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid

Cat. No.: B6401320
CAS No.: 1261997-38-9
M. Wt: 258.27 g/mol
InChI Key: QNYLDPTXHTYHBJ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxy group at the second position, a methoxy group at the fourth position, and a methyl-substituted phenyl group at the second position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Another method involves the acylation of 2,4-dihydroxybenzophenone with appropriate reagents such as dimethyl sulfate in the presence of a base like potassium carbonate. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity. The industrial process typically involves rigorous purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzoic acid moiety can be reduced to form alcohols.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the carbonyl group may produce alcohols .

Scientific Research Applications

2-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzoic acid: Similar structure but lacks the methyl-substituted phenyl group.

    4-Methoxysalicylic acid: Similar structure with a methoxy group at the fourth position but lacks the methyl-substituted phenyl group.

Uniqueness

2-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid is unique due to the presence of both a methoxy group and a methyl-substituted phenyl group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9-3-6-14(19-2)12(7-9)10-4-5-11(15(17)18)13(16)8-10/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYLDPTXHTYHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689945
Record name 3-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-38-9
Record name 3-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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